molecular formula C14H24O B14377509 Furan, 2-methyl-5-nonyl- CAS No. 90072-86-9

Furan, 2-methyl-5-nonyl-

Cat. No.: B14377509
CAS No.: 90072-86-9
M. Wt: 208.34 g/mol
InChI Key: BILOLZLPJGBNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan, 2-methyl-5-nonyl- is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is part of the broader class of furans, which have been extensively studied for their diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2-methyl-5-nonyl- typically involves the alkylation of 2-methylfuran with nonyl halides under basic conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the furan ring and facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of Furan, 2-methyl-5-nonyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Furan, 2-methyl-5-nonyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furan, 2-methyl-5-nonyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furan, 2-methyl-5-nonyl- involves its interaction with cellular components, leading to disruption of cellular processes. In antimicrobial applications, the compound targets bacterial cell membranes, causing increased permeability and eventual cell lysis. The molecular pathways involved include inhibition of key enzymes and disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan, 2-methyl-5-nonyl- is unique due to its long nonyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic characteristics and enhanced stability .

Properties

CAS No.

90072-86-9

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2-methyl-5-nonylfuran

InChI

InChI=1S/C14H24O/c1-3-4-5-6-7-8-9-10-14-12-11-13(2)15-14/h11-12H,3-10H2,1-2H3

InChI Key

BILOLZLPJGBNNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.